![molecular formula C21H21NO2 B3812470 3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine](/img/structure/B3812470.png)
3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine
Overview
Description
3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of coumarin and has shown promising results in various studies, making it a topic of interest for many researchers.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes and receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine can have various biochemical and physiological effects on the body. This compound has been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. Additionally, 3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine in lab experiments include its potential therapeutic effects and its ability to interact with various biological targets. However, the limitations of using this compound include its complex synthesis process and the limited availability of the compound.
Future Directions
There are various future directions for the research and development of 3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine. Some of these directions include:
1. Further studies to understand the mechanism of action of this compound and its potential therapeutic targets.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential use of this compound in the treatment of cancer and other diseases.
4. Exploration of the potential use of this compound as a natural preservative in the food industry.
5. Investigation of the potential use of this compound in the development of new antimicrobial agents.
In conclusion, 3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine is a compound that has shown promising results in various studies, making it a topic of interest for many researchers. The potential applications of this compound in various fields, including medicinal chemistry, pharmacology, and biochemistry, make it a promising candidate for further research and development.
Scientific Research Applications
The potential applications of 3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine in scientific research are vast. This compound has shown promising results in various studies, including its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Additionally, 3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine has been shown to have anticancer properties, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-15-10-11-21(24-15)19-8-4-2-7-17(19)13-22-18-12-16-6-3-5-9-20(16)23-14-18/h2-11,18,22H,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSGJUYFJDAIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2CNC3CC4=CC=CC=C4OC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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